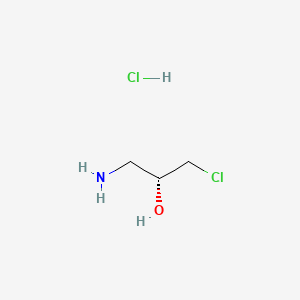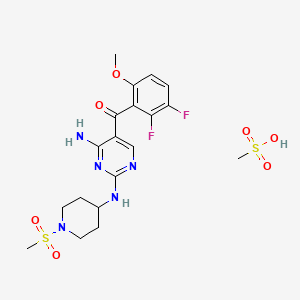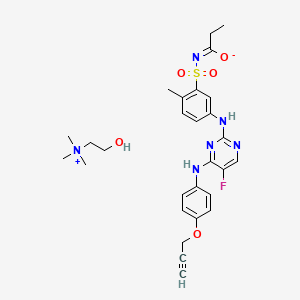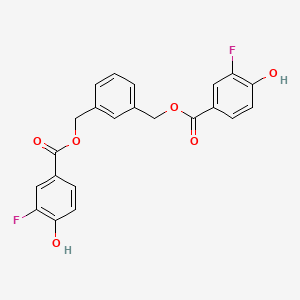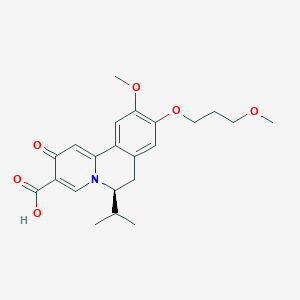
RG7834
描述
RG7834 是一种高度选择性且口服生物利用度高的乙型肝炎病毒 (HBV) 基因表达小分子抑制剂。它属于二氢喹啉酮化学系列,在减少病毒抗原和病毒 DNA 方面显示出巨大潜力。 This compound 尤其以其新颖的作用机制而著称,这使其有别于目前使用的其他抗病毒药物 .
作用机制
RG7834 通过抑制 PAPD5 和 PAPD7 的聚腺苷酸化功能发挥作用,它们是乙型肝炎病毒 RNA 代谢所需的宿主因子。这种抑制导致乙型肝炎病毒 mRNA 不稳定和降解,从而减少病毒蛋白和 DNA 的产生。 所涉及的分子靶点和途径包括与 PAPD5 和 PAPD7 的相互作用,以及随后对病毒 RNA 稳定性的影响 .
生化分析
Biochemical Properties
RG7834 interacts with host proteins PAPD5 and PAPD7 . These are cellular, noncanonical, poly (A) polymerases (PAPs) whose main function is to oligoadenylate the 3’ end of noncoding RNA (ncRNA) for exosome degradation . This compound binds to these proteins and inhibits their function .
Cellular Effects
This compound has a highly virus-specific effect on HBV expression levels . It can reduce both viral antigens and viral DNA . In cells expressing HBV mRNA, both PAPD5/7 were found to be physically associated with the viral RNA .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PAPD5/7 and inhibiting their function . This leads to a shortening of the poly (A) tail of HBV mRNA, followed by an accelerated degradation process in both the nucleus and cytoplasm .
Temporal Effects in Laboratory Settings
Over time, this compound treatment leads to the destabilization of multiple HBV mRNA species . This destabilization is initiated by a shortening of the poly (A) tail, followed by an accelerated degradation process in both the nucleus and cytoplasm .
Subcellular Localization
In terms of subcellular localization, PAPD5, one of the proteins that this compound interacts with, is predominantly localized in the nucleus, whereas PAPD7 is distributed throughout the cell with a moderate enrichment in the cytoplasm .
准备方法
合成路线和反应条件
RG7834 的合成涉及一系列化学反应,从易得的起始原料开始。关键步骤包括二氢喹啉酮核心结构的形成,然后进行功能化以引入必要的取代基。 反应条件通常包括使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器、用于精确控制反应条件的自动化系统以及结晶和色谱等纯化技术以达到所需的产物质量 .
化学反应分析
反应类型
RG7834 会经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂在受控温度下。
还原: 硼氢化钠、氢化铝锂和其他还原剂在惰性气氛下。
主要形成的产物
从这些反应中形成的主要产物包括 this compound 的各种衍生物,它们具有修饰的官能团,可用于进一步的研究和开发 .
科学研究应用
RG7834 具有广泛的科学研究应用,包括:
化学: 用作研究二氢喹啉酮化学系列及其反应性的模型化合物。
生物学: 研究其对各种生物系统中细胞过程和基因表达的影响。
医学: 探索作为治疗慢性乙型肝炎病毒感染的潜在治疗剂。
相似化合物的比较
类似化合物
替诺福韦艾拉酚酯: 另一种用于治疗乙型肝炎病毒感染的抗病毒药物。
恩替卡韦: 一种核苷类似物,抑制乙型肝炎病毒复制。
拉米夫定: 一种核苷逆转录酶抑制剂,用于治疗乙型肝炎病毒感染.
RG7834 的独特性
This compound 的作用机制独特,靶向 PAPD5 和 PAPD7 的聚腺苷酸化功能,这与其他抗病毒药物的作用机制不同。 这种新颖的方法可以选择性地抑制乙型肝炎病毒基因表达,使 this compound 成为开发新的治疗策略的有希望的候选者 .
属性
IUPAC Name |
(6S)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXLMOYQNDMHQT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2072057-17-9 | |
| Record name | RG-7834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56JM4WYS8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)
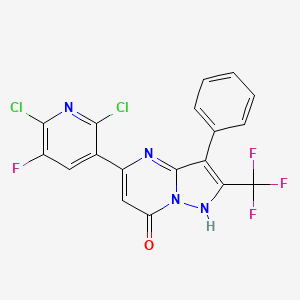
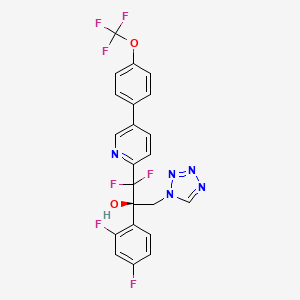
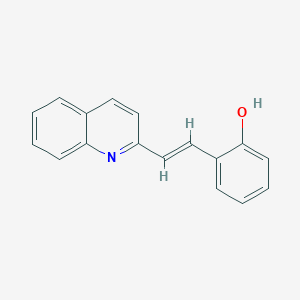

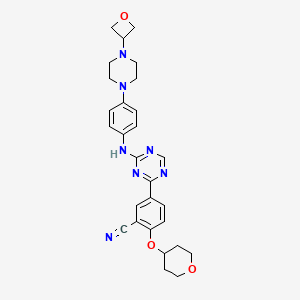
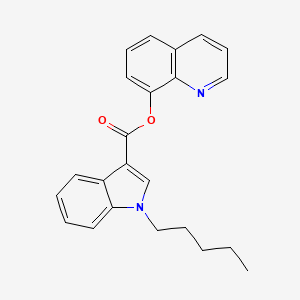
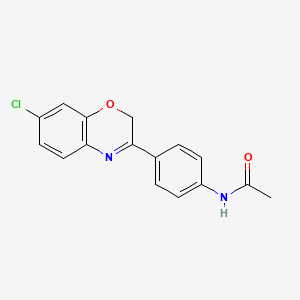
![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)
